molecular formula C20H16F4N4O3 B15003135 N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003135
M. Wt: 436.4 g/mol
InChI Key: HPXQCPYMVGVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound that features fluorinated phenyl groups and an oxadiazole ring

Preparation Methods

The synthesis of 2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of fluorinated phenyl groups. The synthetic route often starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and the oxadiazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other fluorinated phenyl derivatives and oxadiazole-containing molecules. What sets 2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

This compound’s unique structure makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C20H16F4N4O3

Molecular Weight

436.4 g/mol

IUPAC Name

N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H16F4N4O3/c21-15-7-1-12(2-8-15)11-16(29)25-9-10-26-18(30)19-27-17(28-31-19)13-3-5-14(6-4-13)20(22,23)24/h1-8H,9-11H2,(H,25,29)(H,26,30)

InChI Key

HPXQCPYMVGVHDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.